Myristic anhydride
CAS No.: 626-29-9
Cat. No.: VC21536486
Molecular Formula: C28H54O3
Molecular Weight: 438.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 626-29-9 |
---|---|
Molecular Formula | C28H54O3 |
Molecular Weight | 438.7 g/mol |
IUPAC Name | tetradecanoyl tetradecanoate |
Standard InChI | InChI=1S/C28H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
Standard InChI Key | RCRYHUPTBJZEQS-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC |
Chemical Identity and Structure
Myristic anhydride, also known as tetradecanoic anhydride, is an organic compound with the molecular formula C28H54O3. It derives from myristic acid, a saturated fatty acid commonly found in natural sources such as nutmeg, palm oil, and coconut oil . The compound features two tetradecanoyl groups connected through an anhydride linkage, creating a symmetrical structure with distinctive reactivity.
The chemical is identified by several synonyms in scientific literature, including myristoyl anhydride, bismyristic anhydride, bis(myristic)anhydride, tetradecanoic anhydride, and bistetradecanoic anhydride . Its canonical SMILES notation is CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC, representing its molecular structure in a standardized format.
Chemical Identifiers
The compound is uniquely identified through various systematic nomenclature systems and registry numbers:
Identifier | Value |
---|---|
CAS Number | 626-29-9 |
Molecular Formula | C28H54O3 |
Molecular Weight | 438.73 g/mol |
EPA Substance Registry | Myristic acid anhydride (626-29-9) |
UNSPSC Code | 12352100 |
NACRES | NA.22 |
This systematic identification enables precise tracking and referencing of the compound across scientific and regulatory databases .
Physical and Chemical Properties
Myristic anhydride exhibits specific physical characteristics that influence its handling, storage, and applications in various chemical processes. Understanding these properties is essential for determining appropriate reaction conditions and processing methods.
Physical Properties
The compound presents as a white to almost white solid that can appear in crystal or powder form . Its physical state at room temperature and its solubility profile influence how it is used in laboratory and industrial settings.
Property | Value |
---|---|
Physical Form | Powder to crystal |
Color | White to almost white |
Melting Point | 53-55°C |
Boiling Point | 510.5°C (rough estimate) |
Density | 0.8502 |
Refractive Index | 1.4335 (estimate) |
Solubility | Soluble in toluene and benzene |
These physical characteristics are critical considerations for handling, purification, and reaction design involving myristic anhydride .
Chemical Reactivity
The reactivity of myristic anhydride stems primarily from its anhydride functional group, which is susceptible to nucleophilic attack. This reactivity pattern enables various chemical transformations that make the compound valuable in organic synthesis.
Key reactions include:
-
Nucleophilic substitution reactions with alcohols to form esters
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Reactions with amines to produce amides
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Hydrolysis reactions with water to generate myristic acid
These reaction pathways form the basis of myristic anhydride's utility in synthetic organic chemistry and industrial applications.
Synthesis and Preparation Methods
Several synthetic routes exist for the preparation of myristic anhydride, with varying degrees of efficiency and applicability in different settings.
Laboratory Synthesis
In laboratory settings, myristic anhydride can be synthesized through the reaction of myristoyl chloride with acetic anhydride. This method involves a two-step process:
-
Conversion of myristic acid to myristoyl chloride using thionyl chloride
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Reaction of myristoyl chloride with acetic anhydride to form myristic anhydride
This synthetic approach allows for controlled preparation of the compound under laboratory conditions.
Industrial Production
For large-scale industrial production, myristic anhydride is typically produced through the direct reaction of myristic acid with acetic anhydride under carefully controlled conditions. This method provides advantages in terms of scalability and cost-effectiveness for commercial applications.
The industrial synthesis focuses on optimizing yield and purity while minimizing waste and energy consumption, making it suitable for producing commercial quantities of the compound.
Chemical Reaction Mechanisms
The reactions of myristic anhydride follow well-established mechanistic pathways that explain its behavior in various chemical transformations.
Nucleophilic Substitution
When myristic anhydride reacts with nucleophiles such as alcohols or amines, the mechanism involves:
-
Nucleophilic attack on one of the carbonyl carbons
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Formation of a tetrahedral intermediate
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Rearrangement and elimination of myristic acid
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Formation of the final product (ester or amide)
This mechanism explains the compound's effectiveness in acylation reactions commonly used in organic synthesis.
Hydrolysis
The hydrolysis of myristic anhydride proceeds through:
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Attack of water on the carbonyl carbon
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Formation of a tetrahedral intermediate
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Collapse of the intermediate with cleavage of the anhydride bond
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Formation of two myristic acid molecules
This reaction is particularly relevant in understanding the stability and handling requirements of the compound in ambient conditions.
Applications in Synthetic Chemistry
Myristic anhydride serves as a versatile reagent in various synthetic procedures, particularly those involving acylation reactions.
Synthesis of Esters
The compound is utilized in the preparation of important esters, including:
-
Cholesteryl myristate - produced by reacting myristic anhydride with cholesterol
These esters find applications in pharmaceutical formulations, cosmetics, and other specialty chemical products.
Phospholipid Synthesis
A significant application of myristic anhydride is in the synthesis of phospholipids, particularly:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine - prepared by acylating sn-glycero-3-phosphocholine with myristic anhydride
These phospholipids are important components in biological research, particularly in studies of membrane structure and function.
Peptide Modification
Myristic anhydride plays a crucial role in protein and peptide chemistry through N-myristoylation, a process that introduces myristoyl groups onto peptides. This modification is significant for:
-
Protein function studies
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Understanding protein-membrane interactions
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Development of protein-based therapeutics
The process typically involves reacting myristic anhydride with peptides under specific conditions, such as using a 50:50 chloroform:dimethylformamide solution at 65°C.
Industrial Applications
Beyond laboratory research, myristic anhydride finds practical applications in various industrial sectors.
Pharmaceutical Intermediates
In pharmaceutical development, myristic anhydride is utilized as a reagent in the synthesis of:
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Cationic lipids for drug delivery systems
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Intermediates such as 3-(bis-{2-(tert-butyldimethylsilyloxy)ethyl}amino)propane-1,2-diol
These applications highlight the compound's importance in advancing pharmaceutical technology.
Specialty Chemicals
The compound also serves as a precursor in the production of:
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Surfactants
-
Lubricants
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Plasticizers
These specialty chemicals derived from myristic anhydride find applications in consumer products, industrial formulations, and technical applications.
Comparative Analysis with Related Compounds
Myristic anhydride belongs to a family of fatty acid anhydrides that share similar structural features but differ in carbon chain length.
Structural Comparisons
Compound | Derived From | Carbon Chain Length | Distinctive Features |
---|---|---|---|
Myristic Anhydride | Myristic acid | C14 | Balanced reactivity and stability |
Palmitic Anhydride | Palmitic acid | C16 | Lower reactivity, higher melting point |
Stearic Anhydride | Stearic acid | C18 | More hydrophobic, higher melting point |
Decanoic Anhydride | Decanoic acid | C10 | Higher reactivity, lower melting point |
The optimal chain length of myristic anhydride (C14) provides a balance between reactivity and stability that makes it particularly useful in certain synthetic applications.
Reactivity Patterns
The reactivity of these anhydrides generally decreases with increasing chain length due to:
-
Steric hindrance effects
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Changes in solubility profiles
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Altered electronic properties of the carbonyl groups
These differences in reactivity influence the selection of the appropriate anhydride for specific synthetic applications.
Recent Research Developments
Recent scientific investigations have expanded our understanding of myristic anhydride's reactivity and applications.
Reactions with Heterocyclic Compounds
Studies have demonstrated that myristic anhydride can react effectively with heterocyclic compounds such as melamine. These reactions can produce:
-
Mono-myristoyl-substituted melamine derivatives
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Di-myristoyl-substituted melamine derivatives
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Tri-myristoyl-substituted melamine derivatives
The product distribution depends on reaction conditions and molar ratios of the reactants.
Isomer Formation and Interconversion
Particularly interesting is the finding that reactions with melamine can produce different isomeric forms of di-myristoyl-substituted products, each with distinct melting points. Research has shown that:
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The lower melting point isomer can be converted to the higher melting point isomer
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This conversion occurs through heating with additional myristic anhydride in pyridine for extended periods
-
This process provides potential methods for controlling product distribution
These findings expand the synthetic utility of myristic anhydride in creating structurally diverse products.
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